![molecular formula C11H14FNO B2632276 2-[(3-Fluoro-4-methylphenyl)amino]cyclobutan-1-ol CAS No. 2158593-82-7](/img/structure/B2632276.png)
2-[(3-Fluoro-4-methylphenyl)amino]cyclobutan-1-ol
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Description
“2-[(3-Fluoro-4-methylphenyl)amino]cyclobutan-1-ol” is a chemical compound with the molecular formula C11H14FNO. It is used in the preparation of 6-chloro-5-fluoroindole via Leimgruber-Batcho reaction .
Synthesis Analysis
The synthesis of “2-[(3-Fluoro-4-methylphenyl)amino]cyclobutan-1-ol” involves the use of 2-Fluoro-4-methylaniline in the preparation of 6-chloro-5-fluoroindole via Leimgruber-Batcho reaction .Molecular Structure Analysis
The molecular structure of “2-[(3-Fluoro-4-methylphenyl)amino]cyclobutan-1-ol” can be represented by the InChI code1S/C14H14FNO/c1-10-6-7-12 (8-13 (10)15)16-9-11-4-2-3-5-14 (11)17/h2-8,16-17H,9H2,1H3
.
Scientific Research Applications
Medicinal Chemistry and Drug Development
- Targeting Amino Acid Derivatives : 2-[(3-Fluoro-4-methylphenyl)amino]cyclobutan-1-ol is an alanine derivative . Researchers explore its potential as a building block for novel drug candidates.
- Ergogenic Supplements : Amino acids and their derivatives play a crucial role in exercise physiology. They influence anabolic hormone secretion, fuel supply during exercise, and mental performance under stress. Investigating this compound’s impact on exercise-induced muscle damage and performance could be valuable .
Organic Synthesis and Chemical Reactions
- Leimgruber-Batcho Reaction : 2-Fluoro-4-methylaniline, a precursor to our compound, is used in the preparation of 6-chloro-5-fluoroindole via the Leimgruber-Batcho reaction . This synthetic pathway highlights its utility in organic synthesis.
Chiral Synthesis and Asymmetric Catalysis
- Chiral Amino Alcohol Synthesis : Researchers have employed 2-[(3-Fluoro-4-methylphenyl)amino]cyclobutan-1-ol in the preparation of an (S)-amino alcohol, specifically 2-amino-3-[(2-fluoro-4-methylphenyl)]propan-1-ol . This compound could serve as a chiral building block for asymmetric catalysis.
properties
IUPAC Name |
2-(3-fluoro-4-methylanilino)cyclobutan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c1-7-2-3-8(6-9(7)12)13-10-4-5-11(10)14/h2-3,6,10-11,13-14H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKLHDTUWAEXAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2CCC2O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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